molecular formula C19H21BrN4OS2 B2870728 2-((5-(4-bromophenyl)-1-isobutyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 1207039-37-9

2-((5-(4-bromophenyl)-1-isobutyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B2870728
CAS No.: 1207039-37-9
M. Wt: 465.43
InChI Key: BIAKZEDYOVZOIJ-UHFFFAOYSA-N
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Description

2-((5-(4-bromophenyl)-1-isobutyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide (CAS 1207039-37-9) is a synthetic organic compound with the molecular formula C19H21BrN4OS2 and a molecular weight of 465.4 g/mol . This reagent features a hybrid structure incorporating two pharmaceutically significant moieties: an imidazole ring and a thiazole ring, connected by a thioether-linked acetamide group. The presence of the 4-bromophenyl and isobutyl substituents on the imidazole core, along with the 4-methylthiazol-2-yl group, makes it a valuable intermediate in medicinal chemistry and drug discovery research. The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and compounds under clinical investigation for a wide range of diseases, including cancer, microbial infections, and central nervous system disorders . Specifically, derivatives containing the 4-(4-bromophenyl)thiazol-2-amine structure have been reported in recent scientific literature to exhibit promising in vitro antimicrobial and anticancer activities, particularly against human breast adenocarcinoma cell lines . Researchers can utilize this compound as a key building block for the synthesis of novel bioactive molecules or as a candidate for high-throughput screening in biological assays. This product is intended for research purposes by qualified laboratory personnel only. It is not for human or veterinary diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-(2-methylpropyl)imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN4OS2/c1-12(2)9-24-16(14-4-6-15(20)7-5-14)8-21-19(24)27-11-17(25)23-18-22-13(3)10-26-18/h4-8,10,12H,9,11H2,1-3H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIAKZEDYOVZOIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2CC(C)C)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(4-bromophenyl)-1-isobutyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide exhibits significant biological activity that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological properties, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The molecular formula of the compound is C21H22BrN3OSC_{21}H_{22}BrN_3OS with a molecular weight of approximately 478.8 g/mol. The structure features an imidazole ring, a thioether linkage, and a thiazole moiety, contributing to its unique biological profile.

PropertyValue
Molecular FormulaC21H22BrN3OSC_{21}H_{22}BrN_3OS
Molecular Weight478.8 g/mol
CAS Number1207021-28-0

Antimicrobial Properties

Research indicates that derivatives of imidazole and thiazole exhibit notable antimicrobial activity. In vitro studies have shown that compounds similar to 2-((5-(4-bromophenyl)-1-isobutyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide possess efficacy against various bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. The imidazole ring is known for its ability to interact with biological targets involved in cancer cell proliferation. For instance, research has demonstrated that imidazole derivatives can inhibit specific kinases involved in tumor growth and metastasis.

Case Studies

  • In Vitro Studies : In a study assessing the cytotoxic effects on human cancer cell lines, compounds structurally related to 2-((5-(4-bromophenyl)-1-isobutyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide showed IC50 values in the micromolar range, indicating significant potency against cancer cells while exhibiting low toxicity towards normal cells.
  • Animal Models : In vivo studies using murine models demonstrated that administration of this compound led to reduced tumor size compared to control groups, suggesting its potential as a therapeutic agent in oncology.

The biological activity of 2-((5-(4-bromophenyl)-1-isobutyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cell division and survival in cancer cells.
  • Cell Cycle Arrest : It has been suggested that this compound could induce cell cycle arrest at specific phases, leading to apoptosis in malignant cells.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data

Compound Name Imidazole Substituent Terminal Group Melting Point (°C) Yield (%) Purity (%) Reference
Target Compound 4-Bromophenyl 4-Methylthiazole Not reported Not reported Not reported -
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Benzodiazolylphenoxy 4-Bromophenyl-thiazole 138–140 Not reported Validated via NMR/IR
N-(Benzofuran-5-yl)-2-((4-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide (21) 4-Bromophenyl Benzofuran Not reported 96 95+
N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (26) Triazinoindole 4-Bromophenyl Not reported Not reported 95
2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (9) 4-Fluorophenyl Thiazole Not reported Not reported Not reported

Key Observations :

  • Bromophenyl-substituted analogs (e.g., 9c, 21, 26) exhibit higher melting points (138–140°C for 9c), suggesting enhanced crystallinity compared to fluorophenyl derivatives .
  • Compound 21 (96% yield) demonstrates efficient synthesis via flash chromatography, whereas the target compound’s synthetic route remains unreported .

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